molecular formula C7H14ClNO B3038638 cis-2,6-Dimethylpiperidin-4-one hydrochloride CAS No. 879007-42-8

cis-2,6-Dimethylpiperidin-4-one hydrochloride

Cat. No.: B3038638
CAS No.: 879007-42-8
M. Wt: 163.64 g/mol
InChI Key: NGNMAFCFQYPWAU-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2,6-Dimethylpiperidin-4-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO. It is a white crystalline solid that is highly soluble in water, alcohol, and ether. This compound is commonly used as a reagent in organic synthesis, particularly in the modification and synthesis of macromolecular compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of cis-2,6-Dimethylpiperidin-4-one hydrochloride typically begins with 2,6-Dimethylpiperidin-4-one.

    Reaction with Hydrochloric Acid: The 2,6-Dimethylpiperidin-4-one is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,6-Dimethylpiperidin-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: cis-2,6-Dimethylpiperidin-4-one hydrochloride is widely used as a building block in the synthesis of various organic compounds.

    Catalysis: It is used as a catalyst in certain chemical reactions.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to understand the behavior of piperidine derivatives.

Medicine:

    Pharmaceutical Research: It is used in the development of new pharmaceutical compounds and drugs.

Industry:

Mechanism of Action

Mechanism:

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A similar compound with a different functional group.

    4-Piperidone: Another related compound with a different substitution pattern.

Uniqueness:

Properties

IUPAC Name

(2R,6S)-2,6-dimethylpiperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMAFCFQYPWAU-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2,6-Dimethylpiperidin-4-one hydrochloride
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cis-2,6-Dimethylpiperidin-4-one hydrochloride
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cis-2,6-Dimethylpiperidin-4-one hydrochloride
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cis-2,6-Dimethylpiperidin-4-one hydrochloride
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cis-2,6-Dimethylpiperidin-4-one hydrochloride
Reactant of Route 6
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